molecular formula C24H27ClN4O2S B2495638 N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1215374-75-6

N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2495638
CAS RN: 1215374-75-6
M. Wt: 471.02
InChI Key: VHODZKNDSUZERR-UHFFFAOYSA-N
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Description

The synthesis and study of complex organic compounds, like the one mentioned, play a crucial role in the development of new materials, pharmaceuticals, and understanding biological mechanisms. The detailed analysis of its synthesis, molecular structure, chemical reactions, and properties is essential for leveraging its potential applications in various fields.

Synthesis Analysis

The synthesis of complex acetamide derivatives often involves multi-step reactions, starting from basic building blocks to achieve the desired structural complexity and functionality. Such processes may include condensation reactions, N-alkylation, and the introduction of specific functional groups through selective reactions. For instance, similar compounds have been synthesized by reacting specific phenyl and benzofuran substituted pyrazoles with various substituted acetamides, indicating a method that could be relevant to our compound of interest (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-16-4-7-18(25)14-20(16)26-21(30)15-32-23-22(17-5-8-19(31-3)9-6-17)27-24(28-23)10-12-29(2)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHODZKNDSUZERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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